

Thermodynamic Properties of Dipropyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipropyl adipate*

Cat. No.: *B086888*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **dipropyl adipate** (CAS No: 106-19-4), a widely used emollient and solvent. The information is compiled from various scientific sources to support research, development, and formulation activities. This document summarizes key quantitative data in structured tables, details common experimental methodologies for their determination, and provides a visual representation of a general experimental workflow.

Core Thermodynamic and Physical Properties

Dipropyl adipate, with the chemical formula C₁₂H₂₂O₄, is the dipropyl ester of hexanedioic acid.^[1] Its thermodynamic and physical properties are crucial for understanding its behavior in various applications, from cosmetic formulations to industrial processes.

Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of **n-dipropyl adipate**. For comparative purposes, data for its isomer, diisopropyl adipate, are also included where available.

Table 1: Physical Properties of **n-Dipropyl Adipate**

Property	Value	Conditions	Reference(s)
Molecular Weight	230.30 g/mol	-	[2]
Appearance	Colorless clear liquid	Standard	[2] [3]
Melting Point	-15.7 °C (257.45 K)	760.00 mm Hg	[3]
Boiling Point	273.00 to 274.00 °C (546.15 to 547.15 K)	760.00 mm Hg	[3]
Density	0.97900 to 0.98300 g/cm³	20.00 °C	[3]
Refractive Index	1.42900 to 1.43300	20.00 °C	[3]
Vapor Pressure	0.005000 mmHg	25.00 °C (estimated)	[3]
Flash Point	122.78 °C (395.93 K)	Closed Cup	[3]
Water Solubility	41.65 mg/L	25 °C (estimated)	[3]
logP (o/w)	2.988	(estimated)	[3]

Table 2: Thermodynamic Properties of **n-Dipropyl Adipate** and Related Compounds

Property	Value	Compound	Conditions	Reference(s)
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	23.5 kJ/mol	n-Dipropyl Adipate	-	[4]
Enthalpy of Formation ($\Delta_fH^\circ_{\text{gas}}$)	-785.5 ± 7.1 kJ/mol	Diisopropyl Adipate	Joback Method (estimated)	[5]
Ideal Gas Heat Capacity (C _{p,gas})	516.81 J/mol·K	Diisopropyl Adipate	516.81 K	[5]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	74.2 ± 1.0 kJ/mol	Diisopropyl Adipate	Joback Method (estimated)	[5]

Note: Experimental data for the enthalpy of formation and vaporization of n-**dipropyl adipate** are not readily available in the reviewed literature. The values provided for diisopropyl adipate are estimations from computational methods and should be used with caution.

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of esters like **dipropyl adipate** involves several key experimental techniques. While specific protocols for this exact compound are not extensively published, the following sections describe the general methodologies employed for similar substances.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Heat Capacity

Differential Scanning Calorimetry is a fundamental technique for studying the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature.

General Protocol:

- Sample Preparation: A small, accurately weighed sample of **dipropyl adipate** (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to provide a stable and inert atmosphere.
- Temperature Program:
 - To determine the melting point and enthalpy of fusion, the sample is typically cooled to a low temperature (e.g., -50 °C) and then heated at a constant rate (e.g., 5-10 °C/min) through its melting transition.
 - To measure heat capacity, a modulated DSC approach is often used, which involves superimposing a sinusoidal temperature oscillation on the linear heating ramp.
- Data Analysis:

- The melting point is determined as the onset or peak temperature of the endothermic melting peak.
- The enthalpy of fusion is calculated by integrating the area of the melting peak.
- Heat capacity is determined from the amplitude of the resulting modulated heat flow signal.

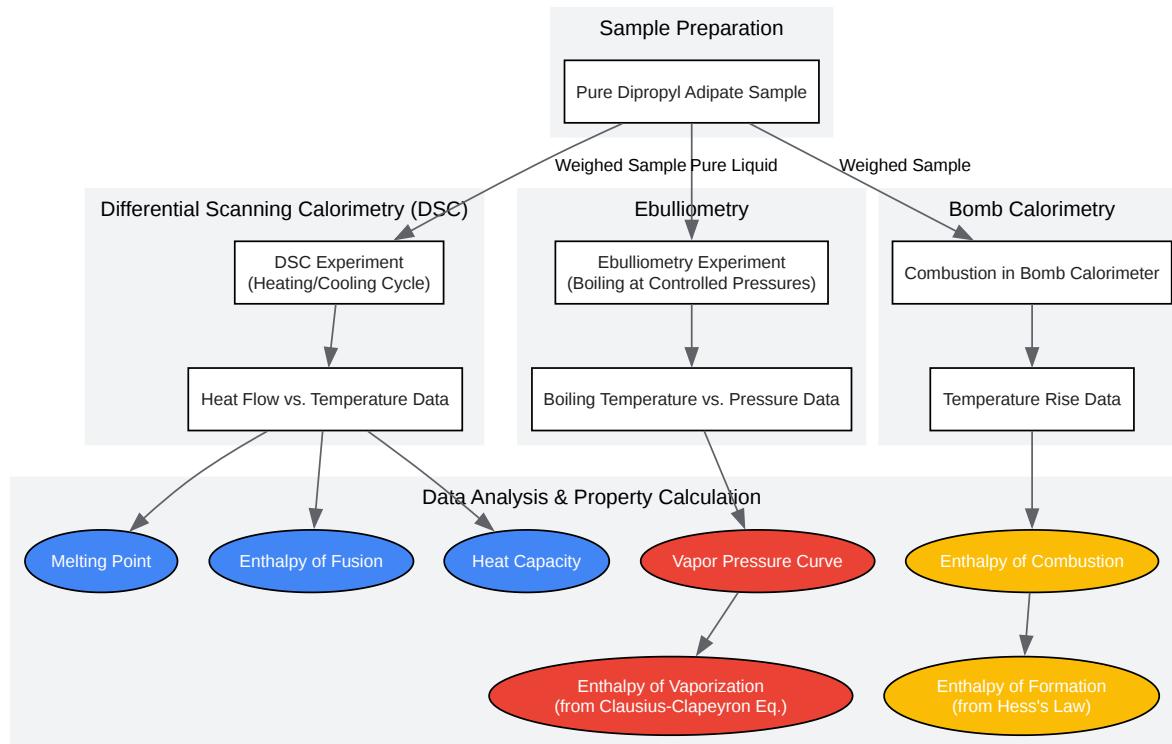
Ebulliometry for Vapor Pressure Determination

Ebulliometry is a technique used to accurately measure the boiling point of a liquid at a controlled pressure, from which the vapor pressure-temperature relationship can be established.

General Protocol:

- Apparatus: A dynamic recirculating still (ebulliometer) equipped with a high-precision thermometer and a pressure control system is used.
- Sample Loading: A pure sample of **dipropyl adipate** is introduced into the boiling flask of the ebulliometer.
- Equilibrium Establishment: The system is brought to a specific, constant pressure. The liquid is then heated until it boils, and the vapor is condensed and returned to the boiling flask. The temperature of the boiling liquid is monitored until a stable equilibrium temperature is reached.
- Data Collection: The equilibrium boiling temperature is recorded for a range of controlled pressures.
- Data Analysis: The collected vapor pressure and temperature data are often fitted to a suitable equation, such as the Antoine equation, to describe the vapor pressure curve.

Combustion Calorimetry for Enthalpy of Formation


The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

General Protocol:

- Sample Preparation: A precisely weighed sample of **dipropyl adipate** is placed in a crucible within a high-pressure vessel (the "bomb"). A known amount of a combustion aid, such as benzoic acid, may be used.
- Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere.
- Calorimeter Setup: The bomb is placed in a well-insulated water bath (the calorimeter) equipped with a high-precision thermometer.
- Combustion: The sample is ignited electrically, and the temperature change of the water bath resulting from the exothermic combustion reaction is carefully measured.
- Data Analysis: The heat of combustion is calculated based on the temperature rise and the known heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid). The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of key thermodynamic properties of a liquid sample such as **dipropyl adipate**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for determining thermodynamic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexanedioic acid, dipropyl ester [webbook.nist.gov]
- 2. Dipropyl Adipate | CymitQuimica [cymitquimica.com]
- 3. dipropyl adipate, 106-19-4 [thegoodsentscompany.com]
- 4. Solid-Liquid Phase Diagram of the Dimethyl + Dipropyl Adipates System: Application to Low-Temperature Thermal Energy Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diisopropyl adipate (CAS 6938-94-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- To cite this document: BenchChem. [Thermodynamic Properties of Dipropyl Adipate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086888#thermodynamic-properties-of-dipropyl-adipate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com